molecular formula C23H25NO2 B4827864 N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}naphthalene-1-carboxamide

N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}naphthalene-1-carboxamide

Cat. No.: B4827864
M. Wt: 347.4 g/mol
InChI Key: OOVBFJACXKGXQN-UHFFFAOYSA-N
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Description

N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}naphthalene-1-carboxamide is an organic compound that features a naphthalene core linked to a phenoxyethyl group and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}naphthalene-1-carboxamide typically involves the following steps:

    Preparation of 5-methyl-2-(propan-2-yl)phenol: This intermediate can be synthesized through the alkylation of 5-methylphenol with isopropyl bromide in the presence of a base such as potassium carbonate.

    Formation of 2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl bromide: The phenol intermediate is reacted with ethylene dibromide in the presence of a base like sodium hydride to form the phenoxyethyl bromide.

    Coupling with naphthalene-1-carboxamide: The phenoxyethyl bromide is then coupled with naphthalene-1-carboxamide in the presence of a palladium catalyst and a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions with reagents such as sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Azides or thioethers.

Scientific Research Applications

N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}naphthalene-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune response.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide: Similar structure but with a benzene core instead of naphthalene.

    N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}anthracene-1-carboxamide: Similar structure but with an anthracene core.

Uniqueness

N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}naphthalene-1-carboxamide is unique due to its naphthalene core, which imparts distinct electronic and steric properties, potentially enhancing its bioactivity and stability compared to similar compounds with different aromatic cores.

Properties

IUPAC Name

N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO2/c1-16(2)19-12-11-17(3)15-22(19)26-14-13-24-23(25)21-10-6-8-18-7-4-5-9-20(18)21/h4-12,15-16H,13-14H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVBFJACXKGXQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCNC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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